molecular formula C9H12ClNO3 B8444144 Methyl 3-amino-4-methoxybenzoate hydrochloride

Methyl 3-amino-4-methoxybenzoate hydrochloride

Cat. No. B8444144
M. Wt: 217.65 g/mol
InChI Key: ABHPIUWEMLORRY-UHFFFAOYSA-N
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Patent
US07384952B2

Procedure details

Thionyl chloride (8.7 mL) is added dropwise to methanol (90 mL) at −30° C. under argon gas atmosphere over a period of 15 minutes and a mixture is stirred at −20° C. for 30 minutes. To the mixture is added 3-amino-4-methoxybenzoic acid (5.0 g) and the solution is stirred at the same temperature for 15 minutes and at room temperature for 3 days. The reaction mixture is concentrated in vacuo and the resultant crystals are washed with methanol/ether to give methyl 3-amino-4-methoxybenzoate hydrochloride (6.25 g, yield; 96%) as colorless crystals. M.p. 213-215° C., MS (APCI) m/z: 182 [M+H]+
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[O:15][CH3:16])[C:9]([OH:11])=[O:10].[CH3:17]O>>[ClH:3].[NH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[O:15][CH3:16])[C:9]([O:11][CH3:17])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
8.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
90 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
a mixture is stirred at −20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution is stirred at the same temperature for 15 minutes and at room temperature for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
WASH
Type
WASH
Details
the resultant crystals are washed with methanol/ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.NC=1C=C(C(=O)OC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.25 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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